molecular formula C9H16N2 B13968589 6-Cyclopropyl-1,6-diazaspiro[3.4]octane

6-Cyclopropyl-1,6-diazaspiro[3.4]octane

Cat. No.: B13968589
M. Wt: 152.24 g/mol
InChI Key: RFWDKPNRFZASJA-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1,6-diazaspiro[34]octane is a unique chemical compound characterized by its spirocyclic structure, which includes a cyclopropyl group and a diazaspiro core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-1,6-diazaspiro[3.4]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of cyclopropylamine with a suitable precursor under controlled conditions to form the desired spiro compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-1,6-diazaspiro[3.4]octane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

6-Cyclopropyl-1,6-diazaspiro[3.4]octane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-1,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-Cyclopropyl-1,6-diazaspiro[3.4]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

7-cyclopropyl-1,7-diazaspiro[3.4]octane

InChI

InChI=1S/C9H16N2/c1-2-8(1)11-6-4-9(7-11)3-5-10-9/h8,10H,1-7H2

InChI Key

RFWDKPNRFZASJA-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(C2)CCN3

Origin of Product

United States

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